ジメテナミド

概要

説明

Dimethenamid is a widely used herbicide belonging to the chloroacetamide class. It is primarily used for controlling annual grasses, certain annual broadleaf weeds, and sedges in various crops such as field corn, seed corn, popcorn, and soybeans . The compound works by inhibiting the synthesis of certain long-chain fatty acids, thus reducing plant growth .

科学的研究の応用

Dimethenamid has several scientific research applications:

Chemistry: It is used as a model compound to study the behavior of chloroacetamide herbicides.

Biology: Research focuses on its effects on plant growth and development.

Medicine: Studies investigate its potential toxicological effects on non-target organisms.

Industry: It is widely used in agriculture for weed control, contributing to higher crop yields

作用機序

Target of Action

Dimethenamid is a herbicide that belongs to the chloroacetamide class, also known as group 15 . The primary targets of Dimethenamid are certain long-chain fatty acids in plants . These fatty acids play a crucial role in plant growth and development.

Mode of Action

Dimethenamid acts by inhibiting the synthesis of these long-chain fatty acids . This inhibition disrupts cell division and elongation processes in plants, thereby reducing plant growth .

Biochemical Pathways

The biochemical pathway affected by Dimethenamid is the synthesis pathway of long-chain fatty acids . These fatty acids are essential components of plant cell membranes and are involved in various metabolic processes. By inhibiting their synthesis, Dimethenamid disrupts normal plant growth and development .

Result of Action

The result of Dimethenamid’s action is the reduction of plant growth. By inhibiting the synthesis of certain long-chain fatty acids, Dimethenamid disrupts normal cell division and elongation processes in plants . This leads to stunted growth and eventually the death of the plant.

Action Environment

The action of Dimethenamid is influenced by environmental factors such as soil composition and water availability. For instance, Dimethenamid primarily partitions into heterogeneous surface sites on clay minerals and organic matter (OM) and diffuses into soil micropores . Factors such as soil organic matter, sand, and Al oxides positively correlate with the herbicide distribution coefficient . On the other hand, clay, silt, Fe oxides, alkaline pH, and EC showed a negative correlation with the distribution coefficient . These factors can influence the absorption, distribution, and overall efficacy of Dimethenamid in the environment.

生化学分析

Biochemical Properties

Dimethenamid interacts with several enzymes, proteins, and other biomolecules in the plant cells

Cellular Effects

The effects of Dimethenamid on various types of cells and cellular processes are complex and multifaceted. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The specific mechanisms through which Dimethenamid exerts these effects are still being explored.

Molecular Mechanism

At the molecular level, Dimethenamid exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Dimethenamid change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Dimethenamid vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.

Metabolic Pathways

Dimethenamid is involved in several metabolic pathways, interacting with various enzymes or cofactors . It also affects metabolic flux or metabolite levels, although the specifics of these effects are still being studied.

準備方法

Synthetic Routes and Reaction Conditions: The preparation of dimethenamid involves several steps:

- A first contact reaction between a compound with a specific structure and (2S)-1-hydroxypropyl-2-amine in the presence of acid to obtain an intermediate compound.

- A second contact reaction of the intermediate compound with a methyl etherification reagent in the presence of a base to form another intermediate.

- A third contact reaction of this intermediate with chloroacetyl chloride in the presence of a base to obtain dimethenamid .

Industrial Production Methods: The industrial production of dimethenamid follows similar synthetic routes but is optimized for large-scale production. The reaction conditions are designed to be mild, ensuring high yield and simple operation, making it suitable for industrial preparation .

化学反応の分析

Types of Reactions: Dimethenamid undergoes various chemical reactions, including:

Oxidation: It can be oxidized under certain conditions, leading to the formation of different metabolites.

Reduction: Reduction reactions can alter its chemical structure, affecting its herbicidal properties.

Substitution: Substitution reactions can occur, especially involving the chloro group in its structure.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like sodium borohydride can be used.

Substitution: Nucleophiles such as amines and thiols can participate in substitution reactions.

Major Products Formed: The major products formed from these reactions include various metabolites that can be analyzed using techniques like liquid chromatography-tandem mass spectrometry .

類似化合物との比較

Propanil: A post-emergence herbicide with high selectivity.

Bensulide: Another chloroacetamide herbicide used for pre-emergence weed control.

Saflufenacil: Often used in combination with dimethenamid for enhanced weed control

Uniqueness: Dimethenamid is unique due to its high efficacy at lower application rates, especially in its more biologically active isomer form, dimethenamid-P. This allows for effective weed control with reduced environmental impact .

特性

IUPAC Name |

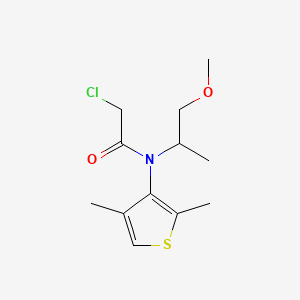

2-chloro-N-(2,4-dimethylthiophen-3-yl)-N-(1-methoxypropan-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18ClNO2S/c1-8-7-17-10(3)12(8)14(11(15)5-13)9(2)6-16-4/h7,9H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLYFCTQDENRSOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1N(C(C)COC)C(=O)CCl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4032376 | |

| Record name | Dimethenamid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4032376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

BP: 127 °C at 26.7 Pa | |

| Record name | Dimethenamid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8451 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 1174 mg/L at 25 °C, In water, 1.2X10+3 m g/L at 25 °C, pH 7, In heptane 282, iso-octane 200 (both in g/kg, 25 °C). In ether, kerosene, ethanol (all >50%, 25 °C) | |

| Record name | Dimethenamid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8451 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.187 at 25 °C | |

| Record name | Dimethenamid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8451 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

VP: 36.7 mPa at 25 °C, 2.75X10-4 mm Hg /36.7 mPa/ at 25 °C | |

| Record name | Dimethenamid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8451 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Yellowish-brown, viscous liquid, Clear brown liquid | |

CAS No. |

87674-68-8 | |

| Record name | Dimethenamid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87674-68-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethenamid [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087674688 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethenamid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4032376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acetamide, 2-chloro-N-(2,4-dimethyl-3-thienyl)-N-(2-methoxy-1-methylethyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.887 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHENAMID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8504Z6C4XZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Dimethenamid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8451 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mode of action of dimethenamid?

A1: Dimethenamid is a chloroacetamide herbicide that inhibits very long-chain fatty acid (VLCFA) elongase. []

Q2: How does the inhibition of VLCFA elongase affect plants?

A2: VLCFA elongase is crucial for the biosynthesis of very long-chain fatty acids, which are essential components of cell membranes. Inhibiting this enzyme disrupts cell division and ultimately leads to plant death. []

Q3: What is the molecular formula and weight of dimethenamid?

A3: While not explicitly stated in the provided abstracts, dimethenamid has the molecular formula C13H18ClNOS and a molecular weight of 271.8 g/mol. This information can be readily found in herbicide databases and chemical resources.

Q4: Is there any information available regarding the spectroscopic data of dimethenamid?

A4: The provided abstracts do not delve into the spectroscopic characterization of dimethenamid.

Q5: How does dimethenamid's performance vary across different soil types?

A5: Dimethenamid exhibits varying degrees of efficacy and leaching potential depending on soil properties. It demonstrates lower mobility in pine bark compared to field soil. [] In contrast, pendimethalin, often used in conjunction with dimethenamid, shows higher mobility in pine bark. []

Q6: Does the formulation of dimethenamid affect its leaching potential?

A6: Yes, the formulation of dimethenamid can influence its leaching behavior. The leaching profile of the granular pendimethalin plus dimethenamid combination product resembles that of dimethenamid in field soil and pendimethalin in pine bark. []

Q7: Are there any catalytic applications of dimethenamid described in the research?

A7: The provided research focuses on the herbicidal properties of dimethenamid. No catalytic applications are discussed.

Q8: Have any computational studies been conducted on dimethenamid?

A8: The provided abstracts do not mention any computational chemistry studies conducted on dimethenamid.

Q9: What structural features of dimethenamid are essential for its herbicidal activity?

A9: While the provided research doesn't delve into specific SAR studies, it's understood that the chloroacetamide group is crucial for VLCFA elongase inhibition. Modifications to this core structure would likely impact its herbicidal activity.

Q10: How does the addition of liquid cow manure affect dimethenamid persistence in soil?

A10: Research indicates that both the dose and stabilization time of liquid cow manure-amended soils influence the half-life of dimethenamid. [] Larger doses of liquid cow manure are not recommended for field application, and applying dimethenamid 20 days after soil amendment can enhance its efficacy. []

Q11: Are there specific safety regulations governing dimethenamid use?

A11: While the research doesn't explicitly detail specific regulations, dimethenamid, like all herbicides, is subject to stringent safety regulations and approvals for its use in various countries.

Q12: What is known about the absorption and metabolism of dimethenamid in plants?

A12: Research shows that sugarbeet primarily absorbs s-metolachlor and dimethenamid-P through their roots, although some absorption occurs through the hypocotyl. [] Additionally, slower metabolism of dimethenamid-P in both roots and shoots likely contributes to sugarbeet's higher susceptibility to dimethenamid-P compared with s-metolachlor. []

Q13: How does fluxofenim affect the metabolism of dimethenamid in wheat?

A13: Fluxofenim, a herbicide safener, enhances the rate of dimethenamid metabolism to water-soluble compounds in wheat shoots. [] This detoxification process primarily occurs through glutathione conjugation. []

Q14: What is the efficacy of dimethenamid against various weed species?

A14: Research demonstrates that dimethenamid, both alone and in combination with other herbicides, shows varying degrees of efficacy against a range of weed species, including:

- Palmer amaranth: Effective control is observed when dimethenamid-P is used in sequential pre-emergence and post-emergence programs in dry edible bean. [, ]

- Common lambsquarters: Control is generally improved when dimethenamid-P is used in tank mixtures with other herbicides in potato, [] dry edible bean, [] and corn. []

- Hairy nightshade: Control is generally enhanced in potato when dimethenamid-P is used in tank mixtures. []

- Wild buckwheat: Improved control is observed when dimethenamid-P is tank-mixed with pendimethalin in corn. []

- Giant foxtail: Greater control is seen in corn when dimethenamid-P is part of a tank mixture. [, ]

Q15: Are there any reported cases of weed resistance to dimethenamid?

A15: While the abstracts don't explicitly mention dimethenamid resistance, one study highlights the potential of dimethenamid-P, in combination with pendimethalin, to prevent the selection of triazine-resistant biotypes in maize. [] This suggests that continuous use of any herbicide, including dimethenamid, could contribute to the development of resistant weed populations.

Q16: What are the known toxicological effects of dimethenamid?

A16: The provided research focuses on efficacy and crop tolerance and doesn't delve into the toxicological profile of dimethenamid. Independent toxicological studies would be needed to address this aspect.

Q17: How tolerant are different crops to dimethenamid?

A17: Tolerance to dimethenamid varies greatly among different crops and even cultivars within a species.

- Dry Edible Bean: While generally well-tolerated, sensitivity varies among classes. Kidney, cranberry, and small red cultivars showed no injury at high rates. Pinto bean tolerance is variable, while navy and black bean cultivars experienced injury. []

- Soybean: Saflufenacil/dimethenamid-P mixtures can cause injury depending on the cultivar and environmental conditions, with OAC Hanover being particularly sensitive. []

- Sugarbeet: Varieties show different sensitivities to s-metolachlor and dimethenamid-P. Hilleshog 2771RZ and Beta 5833R are more tolerant, while Hilleshog 7172RZ is notably sensitive. []

- Sweet Corn: Saflufenacil + dimethenamid-P premixes showed no phytotoxic effects on sweet corn at rates effective for weed control. []

- Sweet Potato: Eight sweet potato lines showed no crop injury or phytotoxicity from dimethenamid at rates up to 3.36 kg ai/ha. []

- Wheat: Wheat is generally sensitive to dimethenamid and S-metolachlor, but the safener fluxofenim can protect certain varieties from injury. [, ]

Q18: What is the environmental fate of dimethenamid?

A18: The provided abstracts primarily focus on the agricultural applications of dimethenamid and don't offer detailed insights into its environmental fate and degradation pathways.

Q19: Are there any viable alternatives to dimethenamid for weed control?

A19: The research explores various alternative herbicides and combinations for weed management:

- Fluthiacet-methyl plus pyroxasulfone: Effective for Palmer amaranth control in corn. []

- S-metolachlor plus mesotrione: Provides consistent control of annual grasses and some broadleaf weeds in corn. [, ]

- Saflufenacil plus dimethenamid-P: Effective against various weeds in corn, but the required dose for optimal yield varies. []

- Mesotrione + rimsulfuron: Shows promise for annual ryegrass control in corn when tank-mixed with glyphosate. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。